ORYZANOL
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1S,3R,6S,12S,15R,16R)-7,7,12,16-tetramethyl-15-(6-methylhept-5-en-2-yl)-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H58O4/c1-26(2)10-9-11-27(3)29-18-20-38(7)33-16-15-32-36(4,5)34(19-21-39(32)25-40(33,39)23-22-37(29,38)6)44-35(42)17-13-28-12-14-30(41)31(24-28)43-8/h10,12-14,17,24,27,29,32-34,41H,9,11,15-16,18-23,25H2,1-8H3/b17-13+/t27?,29-,32?,33?,34+,37-,38+,39-,40+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODTZLFLDFKIQH-AEUNZGHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34C2CCC5[C@]3(C4)CC[C@@H](C5(C)C)OC(=O)/C=C/C6=CC(=C(C=C6)O)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H58O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Distribution of Oryzanol
Oryza sativa L. (Rice) as a Primary Source
Rice is the principal source of oryzanol, a compound concentrated in specific tissues of the grain. Its distribution and concentration are influenced by the grain's anatomical section, variety, and developmental stage.
The highest concentration of this compound is found in the bran layer of the rice grain frontiersin.orgscielo.br. The bran, which is removed during the polishing of brown rice to produce white rice, is a significant source of rice bran oil and its associated bioactive compounds mdpi.com. Research indicates that the this compound content in rice bran can range from 107.53 mg/100 g to 129.67 mg/100 g frontiersin.org. Studies have shown the distribution of γ-oryzanol in rice follows the order of bran > whole grain > rice husk > endosperm scielo.br. The concentration in crude rice bran oil is substantial, with reports of levels around 1 to 2% nih.govmdpi.com.
Following the bran, the rice embryo, or germ, contains the next highest abundance of this compound frontiersin.org. Analysis of six rice varieties demonstrated that the this compound content in the embryo ranges from 46.97 mg/100 g to 59.29 mg/100 g. In contrast, the starchy endosperm, which constitutes the bulk of the consumed grain, contains the lowest levels, ranging from 11.44 to 14.33 mg/100 g frontiersin.org.
This compound Concentration in Different Rice Grain Fractions
| Rice Grain Fraction | This compound Concentration (mg/100 g) | Source |
|---|---|---|
| Bran | 107.53 - 129.67 | frontiersin.org |
| Embryo (Germ) | 46.97 - 59.29 | frontiersin.org |
| Husk | 5.23 - 37.79 | frontiersin.org |
| Endosperm | 11.44 - 14.33 | frontiersin.org |
The concentration of this compound varies significantly among different rice cultivars, with pigmented varieties often exhibiting higher levels than non-pigmented ones researchgate.netresearchgate.net. Studies have demonstrated that purple rice genotypes, on average, contain a higher content of γ-oryzanol (55.58 mg/100g of brown rice) compared to white rice varieties (30.68 mg/100g) researchgate.netcmu.ac.th. One investigation of 39 Thai rice cultivars found that the γ-oryzanol content in colored rice ranged from 295.80 to 459.80 µg/g, while in non-colored rice it ranged from 226.40 to 411.80 µg/g researchgate.net. Among pigmented varieties, black rice has been reported to possess the highest levels researchgate.net. For instance, the black rice variety Khao Jao Dam Sa-Nit was found to have 1.55 to 2.03 times more γ-oryzanol than the red and non-colored varieties tested researchgate.net. This genetic variation indicates that the accumulation of this compound is determined by the specific genotype of the rice plant cmu.ac.thphtnet.org.
Comparison of γ-Oryzanol Content in Pigmented vs. Non-Pigmented Rice
| Rice Type | γ-Oryzanol Content | Source |
|---|---|---|
| Colored Rice Cultivars | 295.80 - 459.80 µg/g | researchgate.net |
| Non-Colored Rice Cultivars | 226.40 - 411.80 µg/g | researchgate.net |
| Purple Rice (Average) | 55.58 mg/100g | researchgate.net |
| White Rice (Average) | 30.68 mg/100g | researchgate.net |
The accumulation of this compound is a dynamic process that changes throughout the development of the rice grain. Several studies indicate that the total γ-oryzanol content generally increases continuously as the grain matures plos.orgplos.org. However, the pattern can vary between different tissues of the plant and at different developmental stages.
One study observed that in the spikelets (the seed tissue), the total γ-oryzanol content decreased from the booting to the milky stage by 33.90%, but then increased by 16.32% from the milky to the dough stage frontiersin.org. In contrast, non-seed tissues like leaf blades and sheaths showed a general decreasing trend as the plant matured frontiersin.org. Another study focusing on the grain itself found that the highest content of γ-oryzanol in the bran layer occurred at the 21st day after flowering, after which it slightly decreased scielo.br. These findings highlight the complex, tissue-specific, and temporal regulation of this compound biosynthesis and accumulation during the rice life cycle frontiersin.orgplos.org.
Identification in Other Botanical Sources and Agri-products
While rice is the most prominent source, this compound and its constituent compounds, steryl ferulates, are also present in other cereal grains.
This compound derivatives, specifically steryl ferulates, have been identified in various wheat (Triticum) species unifi.itresearchgate.net. Research comparing ancient and modern wheat varieties has revealed differences in the concentration of these compounds. One study found that total steryl ferulates in select Tuscan and Campania wheat samples ranged from 14.4 to 62.3 µg/g dry weight unifi.itresearchgate.net. Notably, pasta made from ancient whole wheat varieties was found to contain 50% more steryl ferulates than pasta made from modern whole wheat unifi.itresearchgate.net. The primary steryl ferulates identified in wheat are campestanyl and sitostanyl ferulates, which differs from the composition typically found in rice unifi.itresearchgate.net.
Detection in Millet
The presence of this compound in millet has been a subject of emerging research, with studies indicating its existence in various forms across different millet species. The concentration and composition of this compound in millet are influenced by the specific variety, growing conditions, and the part of the grain being analyzed.
Research has confirmed the presence of this compound in foxtail millet (Setaria italica), particularly within the bran. A study analyzing the oleochemical properties of different fractions of foxtail millet bran—specifically skin bran, polished bran, and mixed bran—found varying contents of this compound among these fractions. While the study highlighted these differences, it underscored that the bran is the primary repository of this compound within the foxtail millet grain.
Furthermore, analyses of finger millet (Eleusine coracana) have identified significant components that constitute the building blocks of this compound. Studies on the sterol lipids in finger millet have revealed the presence of β-sitosterol and stigmasterol, which are key plant sterols that can form ferulic acid esters to become part of the this compound mixture cftri.res.innih.gov. While direct quantification of the complete this compound profile in finger millet is not extensively documented, the presence of these precursor sterols strongly suggests the potential for this compound synthesis within the grain.
Investigations into pearl millet (Pennisetum glaucum) have identified the presence of phenolic acids, including ferulic acid, which is a fundamental component of this compound ffhdj.comnih.gov. The esterification of this ferulic acid with sterols would yield this compound.
Table 1: Investigated Components Related to this compound in Millet Varieties
| Millet Variety | Investigated Component | Location in Grain | Research Finding |
| Foxtail Millet (Setaria italica) | This compound | Bran Fractions | Presence confirmed, with content varying between skin, polished, and mixed bran. |
| Finger Millet (Eleusine coracana) | Sterol Lipids (β-sitosterol, Stigmasterol) | Seed | Major sterol components identified, which are precursors to this compound. cftri.res.innih.gov |
| Pearl Millet (Pennisetum glaucum) | Phenolic Acids (Ferulic Acid) | Grain | Presence of ferulic acid confirmed, a key constituent of this compound. ffhdj.comnih.gov |
This table is based on available research findings and indicates the presence of this compound or its constituent components. Direct comparative quantitative data for total this compound across all millet varieties is limited.
Occurrence in Sorghum
In the case of sorghum (Sorghum bicolor), scientific inquiry has largely focused on its rich profile of phenolic compounds, which includes the precursors to this compound. Sorghum grain, particularly the bran, is a known source of ferulic acid and p-coumaric acid, both of which are hydroxycinnamic acids that can be ester-linked to sterols to form this compound and related compounds nih.govnih.govmdpi.comup.ac.za.
Studies have quantified the levels of these ester-linked acids in sorghum internodes, demonstrating the biochemical pathways that lead to the formation of compounds structurally related to this compound nih.gov. While direct measurement of the complete this compound complex in various sorghum cultivars is not as extensively reported as in rice, the significant presence of its fundamental components, ferulic acid and various phytosterols (B1254722), points to its likely occurrence.
Research on the lipid composition of sorghum has also identified the presence of various phytosterols, which are the other key component required for this compound formation. The esterification of these phytosterols with the abundant ferulic acid found in sorghum bran would result in the formation of this compound.
Table 2: Key Precursor Compounds of this compound Detected in Sorghum (Sorghum bicolor)
| Compound | Type | Location in Grain | Significance |
| Ferulic Acid | Phenolic Acid | Bran, Internodes | A primary building block of this compound. nih.govnih.govmdpi.comup.ac.za |
| p-Coumaric Acid | Phenolic Acid | Bran, Internodes | Structurally related to ferulic acid and can form similar ester linkages. nih.govnih.govmdpi.com |
| Phytosterols | Plant Sterols | Grain | The sterol backbone to which ferulic acid esterifies to form this compound. |
This table highlights the presence of the essential precursors for this compound synthesis in sorghum. The concentration of the complete this compound molecule may vary depending on the sorghum variety and processing methods.
Biosynthesis and Genetic Regulation of Oryzanol
Elucidating the Biosynthetic Pathways in Plants
The biosynthesis of oryzanol is a multi-step process that begins with the independent synthesis of its core components. These pathways are highly regulated and are crucial for the accumulation of this compound in various plant tissues, particularly in the bran of rice grains.
The production of this compound is fundamentally dependent on the synthesis of its two main precursors: phytosterols (B1254722) (plant sterols) and ferulic acid.
Ferulic Acid Synthesis: The formation of ferulic acid in plants occurs via the shikimate pathway. nih.gov This metabolic route starts with the aromatic amino acids L-phenylalanine and L-tyrosine. nih.gov These amino acids are first converted into cinnamic acid and p-coumaric acid, respectively. Subsequently, p-coumaric acid undergoes hydroxylation and methylation to yield ferulic acid. nih.gov
Sterol Synthesis: Plant sterols are synthesized through the mevalonate pathway. The genetic basis for the synthesis of these precursors has been investigated, revealing several key enzymes. Research in rice has identified genes that play a crucial role in the biosynthesis of sterols that act as precursors for gamma-oryzanol. researchgate.net These include genes encoding for cycloartenyl synthase, squalene cyclase, 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMG-CoA reductase), and sterol C-methyltransferase 1. researchgate.netresearchgate.net The activity of these enzymes is critical in determining the pool of available sterols for this compound formation.
Key Genes in Sterol Precursor Biosynthesis for this compound
| Gene/Enzyme | Function in Pathway |
|---|---|
| HMG-CoA Reductase | Catalyzes a key rate-limiting step in the mevalonate pathway for isoprenoid and sterol synthesis. researchgate.net |
| Squalene Cyclase | Catalyzes the cyclization of squalene to form cycloartenol (B190886), the first committed step in phytosterol synthesis. researchgate.net |
| Cycloartenyl Synthase | Involved in the formation of cycloartenol, a primary precursor for major phytosterols. researchgate.net |
| Sterol C-Methyltransferase 1 | Participates in the modification of the sterol side chain, leading to diverse sterol profiles. researchgate.net |
The final step in this compound biosynthesis is the esterification of a phytosterol with ferulic acid. This reaction links the hydroxyl group of the sterol to the carboxyl group of ferulic acid, forming a steryl ferulate. This process can occur through direct esterification or transesterification. scilit.com The specific composition of the final this compound mixture, which includes components like cycloartenyl ferulate, 24-methylenecycloartanyl ferulate, and campesteryl ferulate, depends on the specific sterols and triterpene alcohols available in the plant tissue at the time of synthesis. acs.orgmdpi.com Studies have shown that the biosynthesis of certain steryl ferulates is triggered independently in specific tissues, such as the spikelets of rice, indicating a highly localized and regulated process. nih.gov
Enzymatic Systems Involved in this compound Biosynthesis
The esterification of sterols and ferulic acid is catalyzed by specific enzymes. While the complete enzymatic machinery in plants is still under investigation, several classes of enzymes have been identified as key players in this process.
Sterol O-acyltransferases are a family of enzymes responsible for the synthesis of steryl esters. These enzymes catalyze the transfer of an acyl group to the C-3 hydroxyl group of the sterol backbone. They are categorized based on the acyl donor:
Acyl-CoA:sterol acyltransferases (ASATs): Utilize long-chain acyl-CoAs as the acyl donor.
Phospholipid:sterol acyltransferases (PSATs): Use a phospholipid as the acyl donor.
While these enzymes are primarily known for creating steryl fatty acid esters, their activity demonstrates a mechanism for sterol esterification within the plant cell that is likely central to the formation of steryl ferulates as well.
Feruloyl esterases (FAEs) are a subclass of carboxylic acid esterases that are typically known for catalyzing the hydrolysis of the ester bond between hydroxycinnamic acids and sugars in the plant cell wall. nih.gov However, under specific conditions, these enzymes can also catalyze the reverse reaction: synthesis through esterification or transesterification. nih.gov This synthetic capability has been demonstrated using FAEs from Myceliophthora thermophila, which were used to produce prenyl ferulate via transesterification of vinyl ferulate. nih.gov While much of the research on FAEs focuses on their role in biomass degradation, their ability to form ferulate esters makes them strong candidates for involvement in the biosynthesis of this compound in plants. frontiersin.orgnih.gov
While not part of the in-planta biosynthesis, microbial lipases have proven to be effective biocatalysts for the in-vitro synthesis of steryl ferulates, providing insight into the types of enzymatic reactions possible. These enzymes offer an alternative to chemical synthesis, functioning under mild conditions with high selectivity. researchgate.net A lipase from Candida rugosa has been successfully used to catalyze the synthesis of steryl ferulates through both direct esterification of β-sitosterol with ferulic acid and transesterification using ethyl ferulate as the acyl donor. scilit.com
Enzymatic Synthesis of Steryl Ferulates Using Candida rugosa Lipase
| Reaction Type | Substrates | Achieved Yield |
|---|---|---|
| Direct Esterification | β-sitosterol + Ferulic Acid | 35% scilit.com |
| Transesterification | β-sitosterol + Ethyl Ferulate | 55% scilit.com |
This enzymatic approach underscores the feasibility of esterase and lipase activity in forming the ester bond central to the structure of this compound.
Genetic Mechanisms Influencing this compound Content
The accumulation of this compound in rice is a complex trait governed by multiple genetic factors. Research into the genetic architecture of this compound content has identified specific genomic regions, variations within rice cultivars, and the expression patterns of relevant genes that collectively determine the concentration of this compound in the grain.
Quantitative Trait Loci (QTLs) for this compound Accumulation
Quantitative Trait Loci (QTL) analysis has been instrumental in identifying genomic regions associated with variations in γ-oryzanol content in rice. Studies utilizing populations derived from crosses between japonica and indica rice varieties, such as recombinant inbred lines (RILs), backcross inbred lines (BILs), and chromosome segment substitution lines (CSSLs), have successfully mapped several QTLs.
One such study identified eight QTLs for total γ-oryzanol content in brown rice using RILs and BILs. tandfonline.com These QTLs individually explained between 9% and 16% of the phenotypic variance. tandfonline.comtandfonline.com Further analysis of CSSLs suggested an additional nine candidate regions for QTLs. tandfonline.comtandfonline.com Interestingly, the QTLs identified from the RILs and BILs did not overlap with the candidate regions from the CSSLs, indicating the complexity of the genetic control of this trait. tandfonline.comtandfonline.com
A genome-wide association study (GWAS) on rice seed γ-oryzanol identified 187 GWAS signal hot spots, further highlighting the polygenic nature of this compound accumulation. nih.gov Another study focusing on fatty acid composition in rice bran oil, a related trait, identified seven QTLs, with significant markers located primarily on chromosomes 1 and 7. nih.gov These findings provide a foundation for marker-assisted selection in breeding programs aimed at enhancing this compound content.
Table 1: Summary of QTLs Identified for γ-Oryzanol Content in Rice
| Population Type | Number of QTLs Detected | Phenotypic Variance Explained (R²) | Reference |
|---|---|---|---|
| Recombinant Inbred Lines (RILs) & Backcross Inbred Lines (BILs) | 8 | 0.09 to 0.16 | tandfonline.com |
| Chromosome Segment Substitution Lines (CSSLs) | 9 (candidate regions) | Not specified | tandfonline.com |
Genetic Variation and Allelic Influence in Rice Cultivars
Significant natural variation in γ-oryzanol content exists among different rice accessions. nih.govresearchgate.net Generally, japonica-type rice cultivars exhibit significantly higher total γ-oryzanol content in brown rice compared to indica-type cultivars. tandfonline.comtandfonline.com However, there is considerable variation within each group. tandfonline.comtandfonline.com
Despite the general trend of higher this compound in japonica varieties, research has shown that alleles contributing to increased γ-oryzanol content are present in both subspecies. tandfonline.com In a study of QTLs, it was found that at four QTLs and three candidate regions, the allele from the japonica parent increased the this compound content. tandfonline.comtandfonline.com Conversely, at four other QTLs and six candidate regions, the allele from the indica parent was responsible for higher content. tandfonline.comtandfonline.com This demonstrates that valuable alleles for enhancing γ-oryzanol are distributed across different rice gene pools and that indica varieties can be a source for improving this trait. tandfonline.com
A GWAS involving 179 Asian cultivated rice accessions revealed significant natural variation in γ-oryzanol content and identified 13 candidate genes associated with this variation. nih.gov This study also pinpointed the top 10 rice haplotypes with high γ-oryzanol content, providing valuable genetic resources for breeding. nih.gov The large proportion of total phenotypic variance attributed to genotype indicates the high heritability of the trait. isgpb.orgresearchgate.net The interaction between genotype and environment (GEI) is also a significant contributor to the phenotypic variance of γ-oryzanol and its components. isgpb.orgresearchgate.net
Gene Expression Profiles Related to this compound Biosynthesis
While direct gene expression profiling for the entire this compound biosynthesis pathway is an area of ongoing research, studies on related metabolic pathways, such as flavonoid biosynthesis, provide insights into the potential regulatory mechanisms. Flavonoids and the ferulic acid component of this compound share precursors from the phenylpropanoid pathway.
A comprehensive study on flavonoid biosynthesis in rice identified 85 key structural gene candidates belonging to 13 gene families. nih.govmdpi.com These genes exhibit spatial and temporal regulation, with expression levels varying across different tissues and developmental stages. nih.govmdpi.com For instance, analysis of gene expression profiles showed that these genes are differentially expressed in leaf blades, leaf sheaths, peduncles, and seeds at various days after pollination. mdpi.com Such tissue-specific and stage-specific expression patterns are crucial for the accumulation of secondary metabolites. It is plausible that the genes directly involved in this compound biosynthesis exhibit similar complex regulatory patterns, with expression concentrated in the bran layers and embryo where γ-oryzanol accumulation is highest. nih.gov
Bioinformatic and gene expression analyses have also identified specific enzymes potentially involved in the biosynthesis of ferulic acid, a key component of this compound. For example, two members of the aldehyde dehydrogenase (ALDH) subfamily, OsHCALDH2 and OsHCALDH3, have been implicated in the biosynthesis of ferulic acid used for cell wall feruloylation in rice. researchgate.net Disruption of these genes was shown to reduce the content of arabinoxylan-bound ferulate, indicating their role in ferulic acid metabolism. researchgate.net While this is related to cell wall structure, it points to candidate genes that could influence the pool of ferulic acid available for esterification to form this compound.
Advanced Analytical Techniques for Oryzanol Identification and Quantification
High-Resolution Chromatography-Based Methods
Chromatographic techniques are powerful tools for separating the individual components of the oryzanol mixture, allowing for their precise identification and quantification. High-performance liquid chromatography (HPLC), ultra-high-performance liquid chromatography (UHPLC), and gas chromatography (GC) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of γ-oryzanol. Both normal-phase and reverse-phase HPLC methods have been successfully utilized. Reverse-phase HPLC, in particular, is widely used for separating the individual components of γ-oryzanol acs.orgnih.gov. The separation is typically achieved on a C18 column patsnap.com.
A common challenge in HPLC analysis is the complexity of the sample matrix, especially in crude rice bran oil. To overcome this, a preliminary purification step using low-pressure silica column chromatography or a normal-phase preparative scale HPLC can be employed to concentrate the γ-oryzanol fraction and remove interfering substances acs.org.
Method validation is a critical aspect of HPLC analysis to ensure the reliability of the results. This includes assessing parameters such as linearity, accuracy, precision (intraday and interday), specificity, limit of detection (LOD), and limit of quantification (LOQ) thaiscience.info. For instance, one validated RP-HPLC method demonstrated high sensitivity with LOD and LOQ values for major this compound components in the microgram per milliliter range thaiscience.info.
| This compound Component | LOD (µg/ml) | LOQ (µg/ml) |
|---|---|---|
| Cycloartenyl ferulate | 0.156 | 0.312 |
| 24-methylenecycloartanyl ferulate | 0.156 | 0.312 |
| Campesteryl ferulate | 0.156 | 0.312 |
| β-sitosteryl ferulate | 0.781 | 1.562 |
The coupling of HPLC with an Ultraviolet (UV) or Diode Array Detector (DAD) is a common and effective approach for the quantification of this compound. The ferulic acid moiety in the this compound structure exhibits strong UV absorbance, typically with a maximum wavelength (λmax) around 325-330 nm, which is the preferred range for detection acs.orgthaiscience.inforesearchgate.net.
A DAD provides the advantage of acquiring the entire UV spectrum for each peak, which can be used to assess peak purity and confirm the identity of the components by comparing their spectra with that of a standard thaiscience.info. The mobile phase composition is crucial for achieving good separation. A mixture of methanol, acetonitrile, dichloromethane, and acetic acid (50:44:3:3, by volume) has been successfully used with a C18 column and UV detection at 330 nm acs.org.
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (UHPLC-MS/MS) offers superior chromatographic resolution, accuracy, and efficiency compared to conventional HPLC mdpi.com. This makes it a robust method for the simultaneous determination of this compound components, even in complex matrices like agricultural products mdpi.com.
A significant advantage of UHPLC-MS/MS is its high sensitivity, with reported limits of detection (LOD) and quantification (LOQ) for cycloartenyl ferulate (CF) and 24-methylene cycloartanyl ferulate (24-CF) at 0.3 µg kg⁻¹ and 1.0 µg kg⁻¹, respectively mdpi.comfao.org. The method also demonstrates good extraction recoveries, typically ranging from 86.93% to 108.75%, with high precision mdpi.comfao.orgresearchgate.net.
To enhance the efficiency of the analysis, a solid-phase extraction (SPE) step using silica sorbents can be employed for sample purification prior to UHPLC-MS/MS analysis mdpi.comfao.orgresearchgate.netdntb.gov.ua. This approach has been shown to be simple, rapid, and cost-effective for the quantification of major γ-oryzanol components in various cereal products mdpi.comfao.orgresearchgate.netdntb.gov.ua.
| Parameter | Cycloartenyl Ferulate (CF) | 24-Methylene Cycloartanyl Ferulate (24-CF) |
|---|---|---|
| LOD (µg kg⁻¹) | 0.3 | 0.3 |
| LOQ (µg kg⁻¹) | 1.0 | 1.0 |
| Recovery Rate (%) | 86.93 - 104.10 | 91.25 - 108.75 |
| Intra-day Precision (%) | < 10.81 | < 10.81 |
| Inter-day Precision (%) | < 10.84 | < 10.84 |
Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for the structural identification of the individual components of γ-oryzanol acs.orgnih.gov. Due to the low volatility of this compound components, a derivatization step is necessary before GC/MS analysis. The components are typically transformed into their trimethylsilyl (TMS) ether derivatives acs.orgnih.gov.
Following derivatization, the compounds are separated on a fused silica column and detected by a mass spectrometer. The electron impact mass spectrum provides valuable information about the molecular ion and fragmentation patterns, which are used to elucidate the structure of each component acs.org. Using this technique, numerous components of γ-oryzanol have been identified, including cycloartenyl ferulate, 24-methylenecycloartanyl ferulate, and campesteryl ferulate, which are considered major components acs.orgnih.gov.
An on-line coupled liquid chromatography-gas chromatography (LC-GC) method has also been developed for the rapid analysis of γ-oryzanol in rice lipids. This approach allows for the pre-separation of γ-oryzanol by HPLC, followed by on-line transfer to the GC for the separation of its major constituents nih.gov.
High-Performance Liquid Chromatography (HPLC)
Spectroscopic Analytical Approaches
Spectroscopic methods offer a rapid and non-destructive means of quantifying this compound, particularly for total this compound content.
Ultraviolet-Visible (UV-Vis) spectrophotometry is a simple, rapid, and cost-effective method for the quantitative determination of total γ-oryzanol content researchgate.net. The method is based on the strong UV absorbance of the ferulic acid moiety in the this compound structure. The maximum absorbance is typically observed around 327 nm in isopropyl alcohol nih.govresearchgate.net.
The choice of solvent is critical to minimize interference from the oil matrix. Isopropyl alcohol is often preferred over n-heptane because it causes a red-shift in the absorption bands of γ-oryzanol, reducing the impact of matrix interference nih.govresearchgate.net.
To further improve accuracy, especially in samples with low this compound content, derivative spectrophotometry can be employed. The second-derivative method can effectively remove the interference from the oil matrix nih.govresearchgate.netthaiscience.info. This approach has been successfully used to study the degradation kinetics of γ-oryzanol in rice bran oil during heating thaiscience.info. The integration of UV-Vis spectroscopy with chemometrics, such as principal component analysis (PCA) and partial least square (PLS) regression, has also been explored for the rapid determination of major γ-oryzanol compounds in rice wu.ac.th.
Ultraviolet-Visible (UV-Vis) Spectrophotometry
Application of Chemometrics in this compound Analysis
Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of this compound analysis, chemometrics is often coupled with spectroscopic techniques like NIRS and Raman spectroscopy to build robust analytical models.
Principal Component Analysis (PCA) is a powerful chemometric tool used for dimensionality reduction and data visualization. nih.govyoutube.com PCA transforms the original variables (e.g., absorbance at different wavelengths) into a smaller set of uncorrelated variables called principal components (PCs). By plotting the scores of the first few PCs, it is possible to visualize the clustering of samples based on their chemical composition. PCA has been successfully applied to differentiate rice samples based on their γ-oryzanol content and composition. researchgate.netresearchgate.net For instance, PCA of spectroscopic data has shown clear distinctions between white, red, and black rice, which can be attributed to the different types and levels of chemical compounds, including γ-oryzanol. researchgate.net
Partial Least Squares (PLS) regression is a multivariate calibration technique widely used in chemometrics to build predictive models. nih.gov PLS is particularly useful when the number of predictor variables (e.g., spectral data points) is much larger than the number of samples. It has been successfully employed to develop quantitative models for γ-oryzanol content using NIRS and Raman spectroscopy data. google.comnih.gov The performance of a PLS model is typically evaluated by parameters such as the coefficient of determination (R²) and the root mean square error of prediction (RMSEP). An optimal PLS model for quantifying γ-oryzanol in rice bran oil using Raman spectroscopy demonstrated a high R² of 0.9827 and a low RMSEP of 0.5314. nih.gov
Table 4: Chemical Compounds Mentioned
| Compound Name |
|---|
| γ-Oryzanol |
| Campesteryl ferulate |
| Cycloartenyl ferulate |
| 24-methylenecycloartanyl ferulate |
| β-sitosteryl ferulate |
| Stigmasteryl ferulate |
| Δ⁷-stigmastenyl ferulate |
| Δ⁷-campestenyl ferulate |
| Δ⁷-sitostenyl ferulate |
| Campestanyl ferulate |
| Sitostanyl ferulate |
| Ferulic acid |
| Triterpene alcohols |
| Plant sterols |
| Tocopherols |
| Tocotrienols |
| Isopropyl alcohol |
| n-Heptane |
| Acetonitrile |
| Methanol |
Oryzanol Derivatives and Synthetic Analogs
Structure-Activity Relationship Studies of Individual Oryzanol Components
This compound is not a single compound but a mixture of ferulic acid esters of phytosterols (B1254722) and triterpene alcohols. The primary components include cycloartenyl ferulate, 24-methylenecycloartanyl ferulate, campesteryl ferulate, and β-sitosteryl ferulate mdpi.comresearchgate.net. The biological activity of these individual components is intrinsically linked to their specific chemical structures.
Research into the structure-activity relationship (SAR) of these molecules reveals that both the ferulic acid moiety and the sterol/triterpene alcohol backbone play crucial roles. The ferulic acid portion, with its phenolic hydroxyl group and conjugated side chain, is a primary contributor to the antioxidant properties of the molecule nih.gov. In contrast, the phytosterol component is largely responsible for hydrophobic interactions with cellular targets researchgate.net.
Studies on anti-inflammatory activities have also highlighted these structural dependencies. The ability of phytosteryl ferulates to inhibit nuclear factor-kappa B (NF-κB), a key regulator of inflammation, varies among the different components, suggesting that the specific sterol structure modulates this activity nih.gov.
| Component Name | Key Structural Feature | Observed Activity Contribution |
| Cycloartenyl ferulate | Triterpene alcohol (cycloartane) backbone | Strong binding affinity to HMG-CoA reductase; potential anti-inflammatory activity nih.govresearchgate.net. |
| 24-Methylenecycloartanyl ferulate | Triterpene alcohol with an exocyclic methylene group | Contributes significantly to the overall this compound mixture; interacts with HMG-CoA reductase through hydrogen and hydrophobic bonds researchgate.net. |
| Campesteryl ferulate | Plant sterol (campesterol) backbone | Interacts with HMG-CoA reductase via hydrogen and hydrophobic bonds researchgate.net. |
| β-Sitosteryl ferulate | Plant sterol (β-sitosterol) backbone | Primarily interacts through hydrophobic bonds with target proteins researchgate.net. |
Enzymatic and Chemical Synthesis of this compound Derivatives (e.g., Ethyl Ferulate)
To overcome the limitations of natural extraction and to create novel analogs, both chemical and enzymatic synthesis methods are employed. A prominent example is the synthesis of ethyl ferulate, a derivative with high commercial value as an antioxidant that is not found naturally nih.govjst.go.jpelsevierpure.com.
Chemical Synthesis: A straightforward and efficient method for synthesizing ethyl ferulate is through the acid-catalyzed transethylation of γ-oryzanol. nih.govjst.go.jpelsevierpure.com This process involves reacting γ-oryzanol with ethanol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄), at reflux temperature nih.govjst.go.jpelsevierpure.com. Research has optimized this reaction to achieve high yields. One study reported a maximum ethyl ferulate yield of 87.11% under optimized conditions nih.govelsevierpure.com. The process also allows for the recovery of the valuable phytosterol co-products through techniques like antisolvent crystallization nih.govelsevierpure.com.
Enzymatic Synthesis: Enzymatic methods offer a milder and more specific alternative to chemical synthesis, avoiding the use of harsh catalysts and high temperatures. Lipases are commonly used for the synthesis of this compound derivatives. For instance, steryl ferulates can be synthesized enzymatically through two main routes: direct esterification of ferulic acid with a sterol, or transesterification from a ferulate ester like ethyl ferulate researchgate.net. Studies using lipase from Candida rugosa found that transesterification was more efficient, yielding 55% steryl ferulates, compared to a 35% yield from direct esterification researchgate.net. The enzymatic approach is particularly valuable for producing high-purity compounds without toxic catalyst residues researchgate.net.
| Derivative | Synthesis Method | Catalyst / Enzyme | Key Conditions | Yield (%) |
| Ethyl Ferulate | Acid-Catalyzed Transethylation | Sulfuric Acid (H₂SO₄) | γ-oryzanol to ethanol ratio 0.50:2 (g/mL), 12.30% (v/v) H₂SO₄, 9.37 h reaction time at reflux temperature nih.govelsevierpure.com. | 87.11% nih.govelsevierpure.com |
| Steryl Ferulates | Enzymatic Transesterification | Lipase from Candida rugosa | Incubation for five days researchgate.net. | 55% researchgate.net |
| Steryl Ferulates | Enzymatic Direct Esterification | Lipase from Candida rugosa | Incubation for five days researchgate.net. | 35% researchgate.net |
Computational Approaches for Derivative Design and Target Interaction (e.g., Virtual Screening, Molecular Docking)
Computational chemistry has become an indispensable tool for accelerating the discovery and design of novel this compound derivatives. Techniques like virtual screening and molecular docking allow researchers to predict how these compounds will interact with specific biological targets, such as enzymes or receptors, before committing to laboratory synthesis nih.gov.
Molecular Docking: Molecular docking simulations predict the preferred orientation of a ligand (e.g., an this compound derivative) when bound to a target protein. These simulations calculate a "docking score" or binding affinity, which estimates the strength of the interaction. This approach has been used to explore the potential of this compound derivatives as inhibitors of various enzymes.
In a study targeting HMG-CoA reductase (PDB ID: 1DQ9), a key enzyme for cholesterol synthesis, several γ-oryzanol derivatives were docked into its active site researchgate.net. Cycloartenyl ferulate was identified as the most promising inhibitor, exhibiting the strongest binding affinity (-9.2 kcal/mol) researchgate.netresearchgate.net. The simulation revealed that it binds to key amino acid residues (Asn658, Phe628, Met655, and Val805) within the NADPH binding domain, suggesting a mechanism similar to that of statin drugs researchgate.netresearchgate.net.
Another computational study investigated this compound compounds as potential agonists for the human peroxisome proliferator-activated receptor-gamma (PPAR-γ), a target for managing diabetes biorxiv.org. Docking simulations showed that this compound compounds fit well within the ligand-binding site, achieving favorable docking scores between -7 and -11 kcal/mol and forming hydrogen bonds with important amino acid residues biorxiv.org.
Virtual Screening: Virtual screening involves computationally testing large libraries of compounds against a biological target to identify potential "hits" nih.govnih.gov. This method can be used to find new applications for existing compounds or to design novel derivatives. An in-silico screening of 151 natural compounds identified γ-oryzanol as a potent lead compound for developing novel antihypertensive agents by blocking the Interleukin-17A (IL-17A) receptor thaiscience.info. The study reported a strong docking score of -11.3 kcal/mol, indicating a high-affinity interaction with the target receptor thaiscience.info.
These computational approaches provide deep molecular insights, guide the rational design of more potent and selective derivatives, and significantly reduce the time and cost associated with traditional drug discovery pipelines.
| Derivative / Compound | Target Protein (PDB ID) | Computational Method | Binding Affinity / Docking Score | Key Interacting Residues |
| Cycloartenyl Ferulate | HMG-CoA Reductase (1DQ9) | Molecular Docking | -9.2 kcal/mol researchgate.netresearchgate.net | Asn658, Phe628, Met655, Val805 researchgate.netresearchgate.net |
| γ-Oryzanol Components | PPAR-γ | Molecular Docking | -7 to -11 kcal/mol biorxiv.org | Conserved amino acids in the ligand binding site biorxiv.org. |
| γ-Oryzanol | IL-17A Receptor (5HI3) | Virtual Screening & Molecular Docking | -11.3 kcal/mol thaiscience.info | Not specified. |
Q & A
Q. Which regions are emerging as hubs for γ-oryzanol research, and what collaborative opportunities exist?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
